molecular formula C16H34O B1446001 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol CAS No. 203633-15-2

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol

Cat. No. B1446001
M. Wt: 273.63 g/mol
InChI Key: BXWNKGSJHAJOGX-SAQPIRCFSA-N
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Patent
US04897412

Procedure details

The synthesis of starting materials (1)-(3) is known in the art. To prepare the next intermediate, (4), 9 g (44 mmol) of (3), 20 ml of ethylene glycol, 100 ml of benzene and 3 mg of p-toluene sulfonic acid were refluxed overnight with a Dean-Stark. After evaporation of the solvent and separation on a silica gel column, 9.2 g of the cetal (4) were obtained.
[Compound]
Name
( 3 )
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2]O.[C:5]1([CH3:15])[CH:10]=[CH:9][C:8](S(O)(=O)=O)=[CH:7][CH:6]=1>C1C=CC=CC=1>[CH3:15][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:5][CH2:15][CH2:2][CH2:1][OH:4]

Inputs

Step One
Name
( 3 )
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
3 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of starting materials (1)-(3)
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed overnight with a Dean-Stark
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent and separation on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04897412

Procedure details

The synthesis of starting materials (1)-(3) is known in the art. To prepare the next intermediate, (4), 9 g (44 mmol) of (3), 20 ml of ethylene glycol, 100 ml of benzene and 3 mg of p-toluene sulfonic acid were refluxed overnight with a Dean-Stark. After evaporation of the solvent and separation on a silica gel column, 9.2 g of the cetal (4) were obtained.
[Compound]
Name
( 3 )
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2]O.[C:5]1([CH3:15])[CH:10]=[CH:9][C:8](S(O)(=O)=O)=[CH:7][CH:6]=1>C1C=CC=CC=1>[CH3:15][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:5][CH2:15][CH2:2][CH2:1][OH:4]

Inputs

Step One
Name
( 3 )
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
3 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of starting materials (1)-(3)
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed overnight with a Dean-Stark
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent and separation on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04897412

Procedure details

The synthesis of starting materials (1)-(3) is known in the art. To prepare the next intermediate, (4), 9 g (44 mmol) of (3), 20 ml of ethylene glycol, 100 ml of benzene and 3 mg of p-toluene sulfonic acid were refluxed overnight with a Dean-Stark. After evaporation of the solvent and separation on a silica gel column, 9.2 g of the cetal (4) were obtained.
[Compound]
Name
( 3 )
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2]O.[C:5]1([CH3:15])[CH:10]=[CH:9][C:8](S(O)(=O)=O)=[CH:7][CH:6]=1>C1C=CC=CC=1>[CH3:15][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:5][CH2:15][CH2:2][CH2:1][OH:4]

Inputs

Step One
Name
( 3 )
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
3 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of starting materials (1)-(3)
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed overnight with a Dean-Stark
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent and separation on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04897412

Procedure details

The synthesis of starting materials (1)-(3) is known in the art. To prepare the next intermediate, (4), 9 g (44 mmol) of (3), 20 ml of ethylene glycol, 100 ml of benzene and 3 mg of p-toluene sulfonic acid were refluxed overnight with a Dean-Stark. After evaporation of the solvent and separation on a silica gel column, 9.2 g of the cetal (4) were obtained.
[Compound]
Name
( 3 )
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2]O.[C:5]1([CH3:15])[CH:10]=[CH:9][C:8](S(O)(=O)=O)=[CH:7][CH:6]=1>C1C=CC=CC=1>[CH3:15][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:5][CH2:15][CH2:2][CH2:1][OH:4]

Inputs

Step One
Name
( 3 )
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
3 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of starting materials (1)-(3)
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed overnight with a Dean-Stark
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent and separation on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04897412

Procedure details

The synthesis of starting materials (1)-(3) is known in the art. To prepare the next intermediate, (4), 9 g (44 mmol) of (3), 20 ml of ethylene glycol, 100 ml of benzene and 3 mg of p-toluene sulfonic acid were refluxed overnight with a Dean-Stark. After evaporation of the solvent and separation on a silica gel column, 9.2 g of the cetal (4) were obtained.
[Compound]
Name
( 3 )
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2]O.[C:5]1([CH3:15])[CH:10]=[CH:9][C:8](S(O)(=O)=O)=[CH:7][CH:6]=1>C1C=CC=CC=1>[CH3:15][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:5][CH2:15][CH2:2][CH2:1][OH:4]

Inputs

Step One
Name
( 3 )
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
3 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of starting materials (1)-(3)
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed overnight with a Dean-Stark
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent and separation on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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